molecular formula C10H8ClNS B12123628 6-Chloro-2-methylquinoline-4-thiol

6-Chloro-2-methylquinoline-4-thiol

Cat. No.: B12123628
M. Wt: 209.70 g/mol
InChI Key: YGQCVBVARDATHK-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline-4-thiol (C₁₀H₈ClNS) is a quinoline derivative featuring a chlorine atom at position 6, a methyl group at position 2, and a thiol (-SH) group at position 3. The thiol group confers distinct chemical reactivity, enabling participation in disulfide bond formation, nucleophilic substitution, and coordination chemistry.

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

6-chloro-2-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C10H8ClNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)

InChI Key

YGQCVBVARDATHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline-4-thiol typically involves the chlorination of 2-methylquinoline followed by thiolation. One common method involves the reaction of 2-methylquinoline with sulfur and chlorine in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of 6-Chloro-2-methylquinoline-4-thiol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding quinoline derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Methylquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylquinoline-4-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoline-4-thiol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the thiol group allows it to form covalent bonds with target proteins, potentially inhibiting their function. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Key Interactions
6-Chloro-2-methylquinoline-4-thiol ~209.7 N/A Likely polar solvents (DMSO, methanol) S–H⋯N hydrogen bonding*
6-Methoxy-2-methylquinoline-4-thiol 205.27 N/A Methanol, ethanol S–H⋯O hydrogen bonding
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline 251.7 283 Low solubility in water C–H⋯Cl interactions
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 297.73 N/A Slight in DMSO, chloroform COOH⋯H hydrogen bonds

Notes:

  • Solubility: Thiol-containing quinolines (e.g., 6-methoxy-2-methylquinoline-4-thiol) are more soluble in polar solvents due to hydrogen-bonding capacity .
  • Thermal Stability: Chloro and ethyl substituents (e.g., in 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline) contribute to higher melting points (283°C) compared to simpler analogs .

Crystallographic and Stability Data

Compound Name Crystal Packing Features Stability Notes Reference
6-Chloro-2-methylquinoline-4-thiol Likely S–H⋯N hydrogen bonds* Susceptible to oxidation (thiol → disulfide)
6-Chloro-2-methyl-4-phenylquinoline derivatives C–H⋯π and π–π stacking Stabilized by aromatic interactions
4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline Weak C–H⋯S interactions Moderate thermal stability

Notes:

  • Thiol Stability: The thiol group in 6-Chloro-2-methylquinoline-4-thiol may require inert storage conditions to prevent oxidation .
  • Crystallography: Quinoline derivatives with bulky substituents (e.g., phenyl, thienyl) exhibit enhanced stability via intermolecular interactions .

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